

# TGX-155 Application Notes and Protocols for In Vivo Mouse Models

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## Compound of Interest

Compound Name: TGX-155

Cat. No.: B1682241

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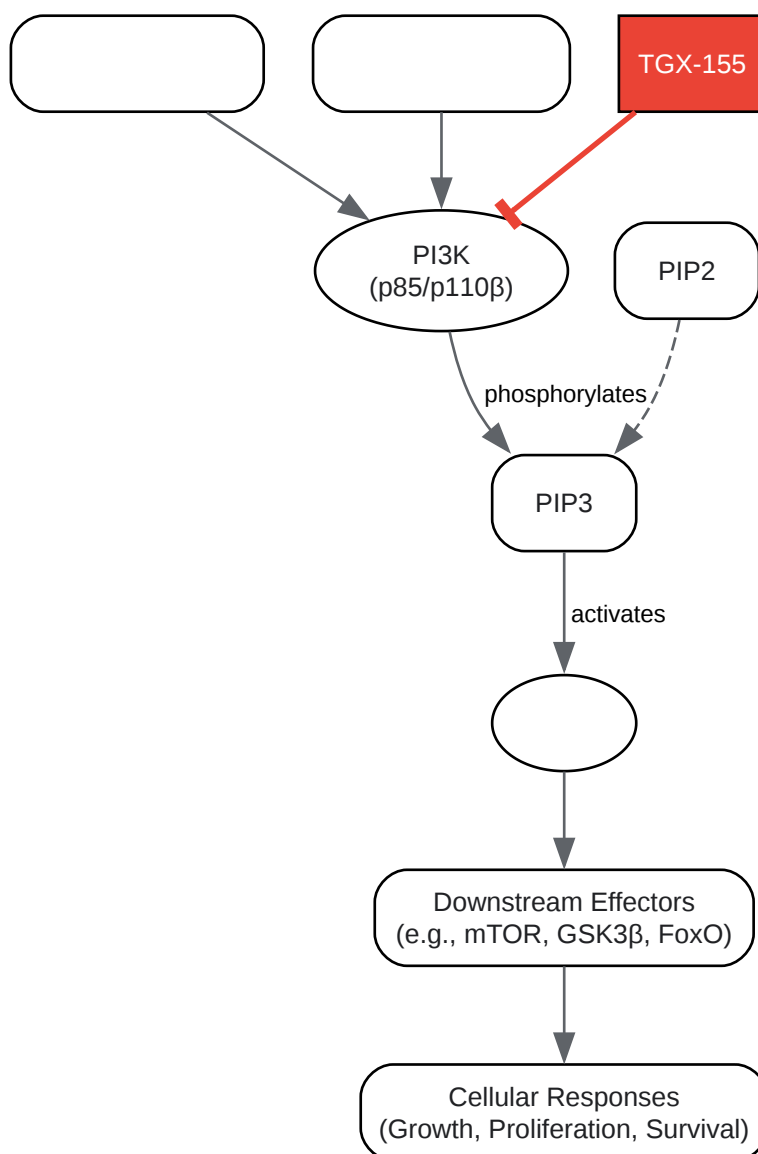
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **TGX-155**, a selective inhibitor of phosphoinositide 3-kinase  $\beta$  (PI3K $\beta$ ), in various in vivo mouse models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of **TGX-155**.

## Mechanism of Action

**TGX-155** is a potent and selective inhibitor of the p110 $\beta$  catalytic subunit of PI3K. The PI3K/AKT signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. Dysregulation of this pathway is a hallmark of many diseases, including cancer and thrombosis. By selectively targeting PI3K $\beta$ , **TGX-155** offers a promising therapeutic strategy to modulate these pathological processes.

## PI3K/AKT Signaling Pathway



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Caption: PI3K/AKT signaling pathway and the inhibitory action of **TGX-155**.

## Quantitative Data Summary

The following tables summarize the reported in vivo dosages and administration routes for **TGX-155** (and its closely related analog, TGX-221) in various mouse models.

### Table 1: Intravenous Administration

Mouse Model	Compound	Dosage	Dosing Schedule	Application	Reference
FeCl <sub>3</sub> -induced Arterial Thrombosis	TGX-221	0.3 + 0.3 mg/kg + mg/kg/hour	Single bolus followed by continuous infusion	Antithrombotic	[1]
FeCl <sub>3</sub> -induced Arterial Thrombosis	TGX-221	1 + 1 mg/kg + mg/kg/hour	Single bolus followed by continuous infusion	Antithrombotic	[1][2]
FeCl <sub>3</sub> -induced Arterial Thrombosis	TGX-221	3 + 3 mg/kg + mg/kg/hour	Single bolus followed by continuous infusion	Antithrombotic	[1][2]
Prostate Cancer Xenograft	TGX-221	100 mg/kg	Twice a week for 3 weeks	Anticancer	[3]

**Table 2: Oral Administration**

Mouse Model	Compound	Formulation	Dosing Schedule	Application	Reference
Experimental Epidermolysis Bullosa Acquisita (EBA)	TGX-221	10% DMSO / 0.8% methylcellulose / 0.1% Tween-80	Daily	Anti-inflammatory	[4]

Note: The specific oral dosage in mg/kg for the EBA model was not detailed in the referenced literature.

**Table 3: Topical Administration**

Mouse Model	Compound	Formulation	Dosing Schedule	Application	Reference
Experimental Epidermolysis s Bullosa Acquisita (EBA)	TGX-221	0.9 mg/ml in DMSO:Acetone (1:25)	Daily	Anti- inflammatory	<a href="#">[4]</a>

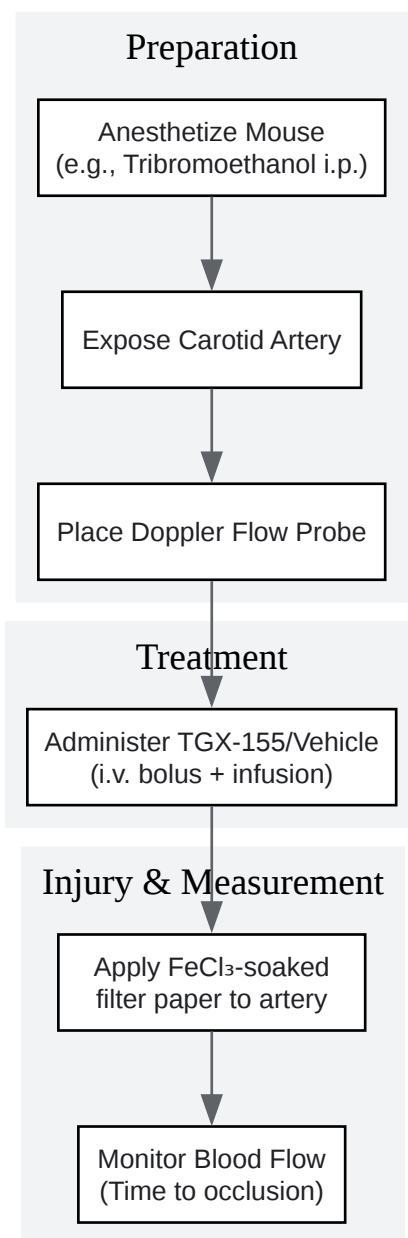
## Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

### Protocol 1: FeCl<sub>3</sub>-Induced Arterial Thrombosis Model

This model is widely used to evaluate the efficacy of antithrombotic agents.

Experimental Workflow:



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Caption: Workflow for the FeCl<sub>3</sub>-induced arterial thrombosis model.

Materials:

- Male C57BL/6 mice (8-12 weeks old)
- **TGX-155**

- Vehicle (e.g., saline)
- Anesthetic (e.g., tribromoethanol)
- Ferric chloride ( $\text{FeCl}_3$ ) solution (e.g., 5-10% in distilled water)
- Filter paper strips (1x2 mm)
- Doppler flow probe
- Surgical instruments

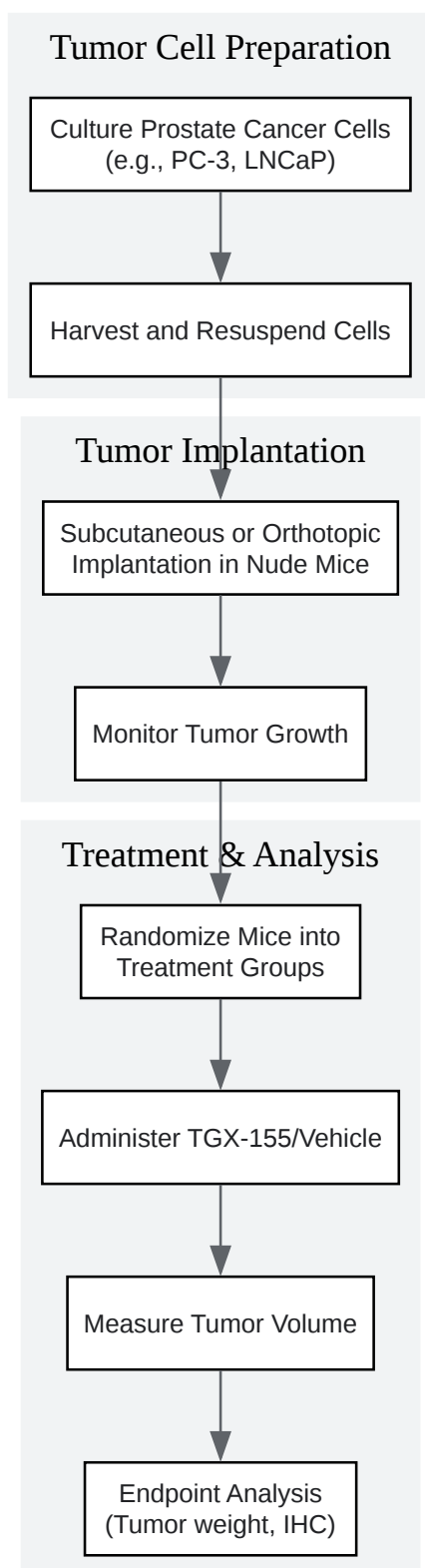
#### Procedure:

- Anesthetize the mouse via intraperitoneal (i.p.) injection of tribromoethanol.
- Make a midline cervical incision and carefully expose the common carotid artery.
- Place a Doppler flow probe around the artery to measure baseline blood flow.
- Administer **TGX-155** or vehicle intravenously (i.v.) via the tail vein as a bolus injection followed by a continuous infusion.
- Apply a filter paper strip saturated with  $\text{FeCl}_3$  solution to the surface of the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury.
- Remove the filter paper and continuously monitor blood flow until complete occlusion occurs or for a predetermined observation period.
- The primary endpoint is the time to vessel occlusion.

## Protocol 2: Prostate Cancer Xenograft Model

This model is used to assess the anti-tumor efficacy of **TGX-155**.

#### Experimental Workflow:



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Caption: Workflow for a prostate cancer xenograft mouse model.

#### Materials:

- Male athymic nude mice (6-8 weeks old)
- Human prostate cancer cell line (e.g., PC-3, LNCaP)
- **TGX-155**
- Vehicle (e.g., polypropylene glycol)[3]
- Matrigel (for orthotopic injections)
- Surgical instruments
- Calipers for tumor measurement

#### Procedure:

- Subcutaneous Model:
  - Inject a suspension of prostate cancer cells (e.g.,  $1-5 \times 10^6$  cells in 100-200  $\mu\text{L}$  of saline or media) subcutaneously into the flank of each mouse.
- Orthotopic Model:
  - Anesthetize the mouse and make a small abdominal incision to expose the prostate.
  - Inject cancer cells mixed with Matrigel directly into the dorsal prostate lobe.
  - Suture the incision.
- Allow tumors to establish and reach a palpable size (e.g., 100-200  $\text{mm}^3$ ).
- Randomize mice into treatment and control groups.
- Administer **TGX-155** or vehicle according to the desired schedule (e.g., 100 mg/kg, i.v., twice weekly).[3]

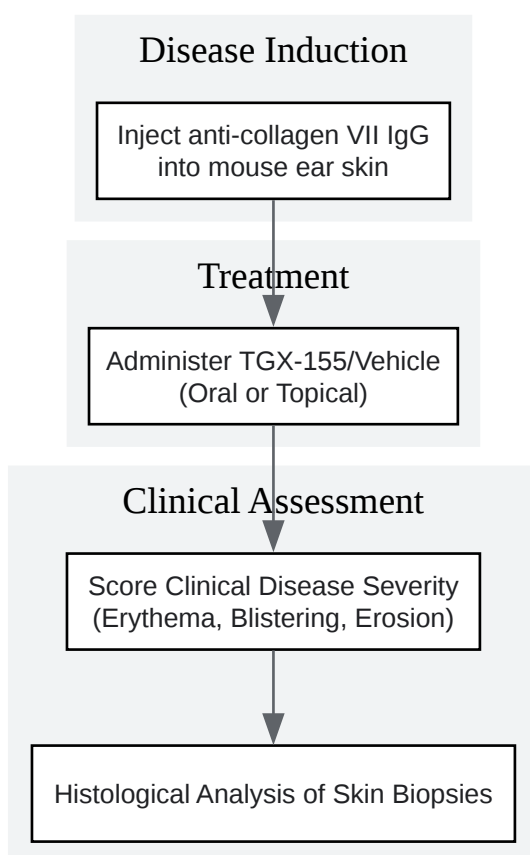


- Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume ( $\text{Volume} = 0.5 \times \text{length} \times \text{width}^2$ ).
- At the end of the study, euthanize the mice, excise the tumors, and weigh them.
- Tumor tissue can be processed for further analysis, such as immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) markers.

## Protocol 3: Experimental Epidermolysis Bullosa Acquisita (EBA) Model

This model of autoimmune blistering disease is used to evaluate the anti-inflammatory effects of **TGX-155**.

Experimental Workflow:



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Caption: Workflow for the experimental epidermolysis bullosa acquisita model.

Materials:

- Female BALB/c mice (8-12 weeks old)
- Rabbit anti-mouse type VII collagen (mCOL7) IgG
- **TGX-155**
- Vehicle (for oral: 10% DMSO/0.8% methylcellulose/0.1% Tween-80; for topical: DMSO:Acetone 1:25)[[4](#)]
- Calipers for ear thickness measurement

Procedure:

- Induce EBA by intradermal injection of anti-mCOL7 IgG into the ear pinna.
- Oral Administration:
  - Administer **TGX-155** or vehicle by oral gavage daily, starting one day before antibody injection.
- Topical Administration:
  - Apply **TGX-155** solution or vehicle directly to the ear skin daily, starting one day before antibody injection.
- Monitor the mice daily for the development of clinical signs of EBA, including erythema, blistering, and erosions.
- Score the disease severity based on the percentage of the ear surface area affected.
- Measure ear thickness daily using calipers as an indicator of inflammation.
- At the end of the experiment, collect ear tissue for histological analysis to assess for subepidermal blistering and inflammatory cell infiltration.

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